molecular formula C9H7BrClFO2 B13148748 Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate

Katalognummer: B13148748
Molekulargewicht: 281.50 g/mol
InChI-Schlüssel: SRTRWVGNWCTQOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of methyl 2-(chloromethyl)-6-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-bromo-2-methoxybenzoate
  • Methyl 4-chloro-2-(chloromethyl)-6-fluorobenzoate
  • Methyl 4-fluoro-2-(chloromethyl)-6-bromobenzoate

Uniqueness

Methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzoate ester. This unique substitution pattern imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Eigenschaften

Molekularformel

C9H7BrClFO2

Molekulargewicht

281.50 g/mol

IUPAC-Name

methyl 4-bromo-2-(chloromethyl)-6-fluorobenzoate

InChI

InChI=1S/C9H7BrClFO2/c1-14-9(13)8-5(4-11)2-6(10)3-7(8)12/h2-3H,4H2,1H3

InChI-Schlüssel

SRTRWVGNWCTQOX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1F)Br)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.